molecular formula C12H9NO2 B1347016 6-Phenylnicotinic acid CAS No. 29051-44-3

6-Phenylnicotinic acid

Cat. No. B1347016
CAS RN: 29051-44-3
M. Wt: 199.2 g/mol
InChI Key: DLFLQXUYRFIFOK-UHFFFAOYSA-N
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Description

6-Phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO2 . It has an average mass of 199.205 Da and a monoisotopic mass of 199.063324 Da . It is also known by other names such as 3-Pyridinecarboxylic acid, 6-phenyl-, 6-Phenyl-nicotinic acid, and 6-phenylpyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-Phenylnicotinic acid consists of a pyridine ring attached to a phenyl group at the 6th position and a carboxylic acid group at the 3rd position . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

6-Phenylnicotinic acid has a density of 1.2±0.1 g/cm3, a boiling point of 388.1±30.0 °C at 760 mmHg, and a flash point of 188.5±24.6 °C . It has a molar refractivity of 55.9±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 160.5±3.0 cm3 .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 6-Phenylnicotinic acid is a type of 6-substituted nicotinic acid analog. These analogs have been identified as potent inhibitors of the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for managing dyslipidemia and cancer progression .
  • Methods of Application or Experimental Procedures: The activity of 6-substituted nicotinic acid analogs against CAIII was studied using size-exclusion chromatography . The appearance of a concentration-dependent vacancy peak indicated binding with CAIII . Chromatographic and docking studies revealed that the carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn +2 ion in the enzyme active site .
  • Results or Outcomes: The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity . For example, 6-(hexyloxy) pyridine-3-carboxylic acid showed significant activity with a Ki value of 41.6 µM . The inhibitory mode of 6-substituted nicotinic acid was confirmed utilizing the weak esterase activity of CAIII .

Safety And Hazards

6-Phenylnicotinic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLQXUYRFIFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951647
Record name 6-Phenylpyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylnicotinic acid

CAS RN

29051-44-3
Record name 6-Phenylnicotinic acid
Source CAS Common Chemistry
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Record name 6-Phenylnicotinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylpyridine-3-carboxylic acid
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Record name 6-phenylnicotinic acid
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Synthesis routes and methods I

Procedure details

A suspension of 2-phenyl-5-methyl pyridine (1.03 g, 6.09 mmol) and potassium permanganate (2.89 g, 18.3 mmol), in water (25 mL) was heated at reflux for 2 hours. The reaction was allowed to cool to ambient temperature and filtered through celite to remove the solids. Acetic acid (1 mL) was added to the colourless filtrate and the product was collected as a white solid by filtration.
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2.89 g
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

LiOH (38 mg, 0.93 mmol) was added to a stirred solution of 6-phenyl-nicotinic acid ethyl ester (140 mg, 0.62 mmol) in THF:MeOH:H2O (3:1:1, 2.8 mL), and the resulting mixture was stirred at room temperature overnight. The methanol and THF were evaporated from the reaction mixture, which was then diluted with water (2 mL), acidified with citric acid solution and the product was extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford 100 mg (81.9% yield) of 6-phenyl-nicotinic acid (100 mg). LCMS purity: 98.1%.
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38 mg
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140 mg
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THF MeOH H2O
Quantity
2.8 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
HK Mohammad, MH Alzweiri, MA Khanfar… - Medicinal Chemistry …, 2017 - Springer
… Chromatograms for a mobile phase containing 0.24 mM 6-phenylnicotinic acid resulted after the injection of different concentration of CAIII solutions. a 1.7 mM CAIII solution, b 0.85 mM …
Number of citations: 5 link.springer.com
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
… took place between 2-methyl-6-phenylnicotinic acid and formaldehyde or acetaldehyde, but … Heating 2-methyl-6-phenylnicotinic acid with benzaldehyde and water in a sealed tube …
Number of citations: 2 pubs.rsc.org
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… CONDENSATION of aromatic aldehydes with 2-methyl-6-phenylnicotinic acid and its ethyl ester was shown in Part I to give lactones (111; R = R = Ph). This work has been extended to …
Number of citations: 3 pubs.rsc.org
M Alzweiri, T Al-Helo - Chromatographia, 2021 - Springer
… Among the tested compounds, nicotinic acid, 4-fluoronicotinc acid were found to be the most potent inhibitors with inhibition percentage of 58% at 10 μM, while 6-phenylnicotinic acid is …
Number of citations: 2 link.springer.com
RK Robins, GH Hitchings - Journal of the American Chemical …, 1958 - ACS Publications
… The dihydroxy derivative X was synthesized, as shown, from 2-amino-6-phenylnicotinic acid, thus establishing the structures of all four derivatives. In similar experiments, formylacetone …
Number of citations: 92 pubs.acs.org
DG Wibberley - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
R= aryl) and 2-styrylnicotinic acids (I1; R'= aryl). An obvious extension of this work is the conversion of these compounds into 5-oxopyrano [4, 3-b] pyridines (111). This type of …
Number of citations: 7 pubs.rsc.org
YV Markova, NG Ostroumova, VI Lebedeva… - Chemistry of …, 1970 - Springer
… However, when it was heated with concentrated hydrochloric acid for 4 hours, substance I decomposed with the formation of 2aminooxymethyl-6-phenylnicotinic acid hydrochloride (Va)…
Number of citations: 2 link.springer.com
JJ Plattner, RD Gless, GK Cooper… - The Journal of organic …, 1974 - ACS Publications
… Hydrolysis32 inrefluxing aqueous ethanolic sodium hydroxide gave 6-phenylnicotinic acid (5c)33 in almostquantitative yield. Quaternization of 5c with dimethyl sulfate, methyl p-…
Number of citations: 176 pubs.acs.org
AJS Johnston, KB Ling, D Sale, N Lebrasseur… - Organic …, 2016 - ACS Publications
… Accordingly, 6-phenylnicotinic acid 1o and 2-phenylisonicotinic acid 1p were tested, as N-directed C–H arylation would occur on the phenyl ring (3′oa and 3′pa), whereas the …
Number of citations: 40 pubs.acs.org
Z Huang, W Luo, D Xu, F Guo, M Yang, Y Zhu… - Bioorganic & Medicinal …, 2022 - Elsevier
… Starting from 2,6-dichloronicotinic acid, reaction with phenylboronic acid under Suzuki coupling conditions yielded 6-phenylnicotinic acid 8. Substitution of chloride with sodium …
Number of citations: 10 www.sciencedirect.com

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